molecular formula C10H11BrOS B13275704 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No.: B13275704
M. Wt: 259.16 g/mol
InChI Key: WVECTTAXLHJSJJ-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde (CAS: 1936668-83-5) is a brominated heterocyclic compound featuring a cyclobutane ring substituted with an aldehyde group and a 5-bromo-thiophene moiety. Its molecular formula is C₁₀H₁₁BrOS, with a molecular weight of 259.16 g/mol . The aldehyde group offers reactivity for further functionalization, such as condensation or nucleophilic additions. Limited physical property data (e.g., boiling/melting points) are available in the literature, but its structural features suggest utility as a building block in organic synthesis .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H11BrOS/c11-9-3-2-8(13-9)6-10(7-12)4-1-5-10/h2-3,7H,1,4-6H2

InChI Key

WVECTTAXLHJSJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=C(S2)Br)C=O

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 5-Bromothiophene-2-carboxylic Acid Derivatives

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde often begins with the preparation of bromothiophene derivatives, such as 4-bromo-2-thiophenecarboxylic acid or its methyl ester. These intermediates are crucial for introducing the bromothiophene moiety.

Step Reaction Conditions Yield Notes
Esterification of 4-bromo-2-thiophenecarboxylic acid to methyl ester Reflux with methanol and concentrated sulfuric acid 50–65 °C, 10–17 hours 90–100% Acid catalyzed Fischer esterification; product isolated by extraction and drying
Conversion to acid chloride Treatment with thionyl chloride (SOCl2) in methanol Ice bath to reflux, 2–8 hours 91–98% Acid chloride intermediate useful for further coupling

Synthesis of Bromothiophene-2-ylmethyl Intermediates

The key intermediate, (5-bromothiophen-2-yl)methyl group, is typically introduced by reduction or substitution reactions on the bromothiophene carboxylic acid or ester derivatives.

  • Reduction of the ester or acid chloride to the corresponding alcohol or aldehyde intermediate is possible using selective reducing agents.
  • Alternatively, halogen-metal exchange or lithiation followed by reaction with electrophiles can yield the bromothiophene methyl derivatives.

Formation of Cyclobutane-1-carbaldehyde Derivative

The cyclobutane ring bearing an aldehyde group can be prepared by known methods such as:

  • Cyclobutane ring formation via [2+2] cycloaddition or ring closure strategies.
  • Introduction of the aldehyde group by oxidation of the corresponding alcohol or by formylation reactions.

Coupling of Bromothiophene Derivative with Cyclobutane Aldehyde

The final step involves linking the bromothiophene moiety to the cyclobutane aldehyde via a methylene bridge. This can be achieved by:

  • Nucleophilic substitution reactions where the bromothiophene methyl intermediate reacts with cyclobutane derivatives.
  • Use of organometallic coupling reactions such as Suzuki or Stille coupling if appropriate functional groups are present.
  • Direct alkylation of cyclobutane aldehyde with bromothiophene methyl halides under base catalysis.

Representative Experimental Procedures and Data

Esterification of 4-Bromo-2-thiophenecarboxylic Acid

Parameter Details
Reactants 4-Bromo-2-thiophenecarboxylic acid (4 g, 19 mmol), Methanol (100 mL), Concentrated H2SO4 (5 mL)
Conditions Stirring at 50 °C for 12 hours
Workup Poured into ice-water, pH adjusted to ~1–1.1 with NaOH, extracted with dichloromethane, dried over Na2SO4
Yield Quantitative (4.27 g)
Characterization LCMS (ES) m/z 222 (M+H)+

Preparation of Acid Chloride Intermediate

Parameter Details
Reactants 4-Bromo-2-thiophenecarboxylic acid (6 g, 29.1 mmol), Thionyl chloride (2.55 mL, 34.9 mmol), Dry methanol (100 mL)
Conditions Addition of SOCl2 at < -5 °C, stirring on ice bath 15 min, room temperature 1 h, reflux 8 h under N2
Workup Concentration, silica gel filtration, solvent removal
Yield 95% (6.11 g)
Notes Product used directly in next step without purification

Coupling Reaction Example (Suzuki Coupling)

Parameter Details
Reactants Methyl 4-bromo-2-thiophenecarboxylate (1 g, 4.52 mmol), 1-ethyl-1H-pyrazol-5-yl boronate (1.3 g, 5.85 mmol), K2CO3 (1.86 g, 13.5 mmol), Pd(PPh3)4 (260 mg, 0.23 mmol)
Conditions Dioxane/water (5:1), 70 °C, 2 hours
Workup Concentration, silica gel chromatography
Yield 66%
Characterization LC-MS (ES) m/z 237 (M+H)+

Summary Table of Key Preparation Steps for 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

Step Reaction Type Key Reagents Conditions Yield Notes
1 Esterification of 4-bromo-2-thiophenecarboxylic acid Methanol, H2SO4 50–65 °C, 10–17 h 90–100% Fischer esterification
2 Conversion to acid chloride Thionyl chloride Ice bath to reflux, 2–8 h 91–98% Intermediate for further reactions
3 Reduction or substitution to bromothiophene methyl derivative Various reducing agents or organometallics Variable Not specified Precursor to methylene linkage
4 Preparation of cyclobutane-1-carbaldehyde Oxidation or cycloaddition Variable Not specified Aldehyde functional group introduction
5 Coupling of bromothiophene methyl to cyclobutane aldehyde Alkylation or metal-catalyzed coupling Base catalysis or Pd catalyst Variable Final compound formation

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based distinctions between 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde and three analogous compounds.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde 1936668-83-5 C₁₀H₁₁BrOS 259.16 5-bromothiophen-2-ylmethyl Aldehyde Pharmaceutical intermediates, organic electronics
1-(Difluoromethyl)cyclobutane-1-carbaldehyde 1781544-23-7 C₆H₈F₂O 134.12 Difluoromethyl Aldehyde Medicinal chemistry (enhanced metabolic stability)
1-{Bicyclo[2.2.1]heptan-2-yl}cyclobutane-1-carbaldehyde 1935373-82-2 C₁₂H₁₈O 178.27 Bicyclo[2.2.1]heptan-2-yl Aldehyde Materials science (rigid frameworks)
Methyl 5-amino-1-benzothiophene-2-carboxylate 20532-28-9 C₁₀H₉NO₂S 205.24 5-Aminobenzothiophene-2-yl, methyl ester Ester, amino Drug synthesis (heterocyclic building block)

Key Insights:

Electronic and Reactivity Profiles: The bromothiophene group in the target compound introduces significant molecular weight (259.16 g/mol) and polarizability, favoring participation in cross-coupling reactions . In contrast, the difluoromethyl group in C₆H₈F₂O (134.12 g/mol) enhances metabolic stability and lipophilicity, a trait prized in drug design . The aldehyde functionality in the target and C₆H₈F₂O/C₁₂H₁₈O contrasts with the ester and amino groups in C₁₀H₉NO₂S, which offer hydrogen-bonding capacity and hydrolytic stability .

Structural Rigidity vs. Flexibility :

  • The bicyclo[2.2.1]heptane substituent in C₁₂H₁₈O imposes steric constraints, reducing conformational flexibility compared to the cyclobutane-thiophene system in the target compound. This rigidity may benefit materials science applications requiring stable frameworks .

Application-Specific Advantages: Bromothiophene Derivatives: Ideal for optoelectronics due to bromine’s heavy-atom effect and π-conjugation in thiophene . Fluorinated Compounds: Preferred in medicinal chemistry for improved bioavailability and resistance to oxidative degradation . Amino-Benzothiophene Esters: Serve as precursors for antithrombotic or anticancer agents, leveraging the amino group for further derivatization .

Limitations in Comparative Data:

  • Physical properties (e.g., melting/boiling points, solubility) are sparsely reported across the cited compounds, restricting deeper thermodynamic or kinetic comparisons .
  • Experimental data on reactivity or biological activity are absent in the provided evidence, necessitating reliance on inferred trends from substituent chemistry.

Biological Activity

1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound notable for its unique structural features, including a cyclobutane ring and a brominated thiophene moiety. With a molecular formula of C10H11BrOSC_{10}H_{11}BrOS and a molecular weight of approximately 259.16 g/mol, this compound has shown potential in various biological applications, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure integrates a reactive aldehyde functional group, which is crucial for its biological interactions. The presence of the bromine atom on the thiophene ring may influence its reactivity and biological activity compared to similar compounds.

PropertyValue
Molecular FormulaC10H11BrOS
Molecular Weight259.16 g/mol
CAS Number1936668-83-5

Research indicates that compounds similar to 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde can modulate enzyme activity or receptor binding through various interactions, such as hydrogen bonding and halogen bonding. These interactions are essential for understanding the compound's potential therapeutic effects and mechanisms within biological pathways.

Antimicrobial Properties

Preliminary studies suggest that 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

There is emerging evidence that this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways involved in programmed cell death. Further research is needed to elucidate the exact mechanisms and effectiveness in vivo.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Apoptosis : In a controlled laboratory setting, cancer cell lines treated with varying concentrations of the compound showed increased rates of apoptosis compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating a dose-dependent response.

Comparative Analysis with Similar Compounds

The uniqueness of 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde lies in its specific combination of functional groups and the positioning of the bromine atom on the thiophene ring. This specificity may lead to distinct properties advantageous for synthetic applications and therapeutic uses.

Compound NameKey Features
1-(3-Bromothiophen-2-yl)methylcyclobutane-1-carbaldehydeDifferent brominated thiophene position
1-(4-Bromothiophen-2-yl)methylcyclobutane-1-carbaldehydeVariation in bromine position affecting reactivity
1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehydeContains a hydroxyl group instead of bromine

Q & A

Q. What are the standard synthetic routes for preparing 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde, and what key intermediates are involved?

The synthesis typically involves two main steps: (1) construction of the cyclobutane-1-carbaldehyde core and (2) coupling with a 5-bromothiophene derivative. For the cyclobutane ring, methods such as [2+2] photocycloaddition or ring-closing metathesis can be employed, followed by oxidation to introduce the aldehyde group . The bromothiophene moiety is often prepared via electrophilic aromatic bromination using Br₂/Lewis acid (e.g., FeBr₃), ensuring regioselectivity at the 5-position . Key intermediates include cyclobutane-1-carboxylic acid derivatives (e.g., esters or nitriles) and 5-bromo-2-thiophenemethanol. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by NMR (¹H/¹³C) and HRMS are critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the aldehyde proton (δ 9.5–10.5 ppm) and cyclobutane ring protons (δ 2.5–3.5 ppm). The bromothiophene moiety shows distinct aromatic signals (δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolves strain in the cyclobutane ring (C–C bond angles ~88–92°) and confirms the spatial arrangement of the bromothiophene substituent .
  • FT-IR : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and C–Br vibration (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination on the thiophene ring during synthesis?

Regioselectivity for 5-bromo substitution is influenced by directing groups. Prior methylation at the 2-position (via Friedel-Crafts alkylation) directs bromination to the 5-position due to steric and electronic effects. Alternative strategies include using bulky Lewis acids (e.g., AlCl₃) to favor para-bromination . Computational modeling (DFT) predicts charge distribution on the thiophene ring, guiding reagent selection. Experimental validation via GC-MS or HPLC monitors reaction progress .

Q. What computational methods are recommended for predicting the aldehyde group’s reactivity, and how do they compare with experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the aldehyde’s electrophilicity and nucleophilic attack sites. Parameters like Fukui indices predict reactivity toward amines or Grignard reagents. Experimental validation involves kinetic studies (e.g., monitoring Schiff base formation via UV-Vis) . Discrepancies between theoretical and experimental results may arise from solvent effects or transition-state stabilization, requiring adjustments to computational parameters (e.g., including solvation models) .

Q. What strategies mitigate strain-induced side reactions in the cyclobutane ring during functionalization?

Cyclobutane’s ring strain (~110 kJ/mol) promotes undesired ring-opening under harsh conditions. Strategies include:

  • Low-temperature reactions (<0°C) to minimize thermal degradation.
  • Protecting the aldehyde (e.g., acetal formation) before functionalizing the ring .
  • Using sterically hindered bases (e.g., DIPEA) to avoid nucleophilic attack on strained C–C bonds .

Q. How should researchers resolve discrepancies between observed and theoretical NMR chemical shifts?

Discrepancies often arise from solvent effects, conformational dynamics, or impurities. Steps include:

  • Repeating NMR under standardized conditions (e.g., CDCl₃, 25°C).
  • Comparing with databases (e.g., NIST Chemistry WebBook) for similar cyclobutane-thiophene systems .
  • Advanced simulations : Using DP4+ probability analysis or machine learning tools (e.g., ChemShift) to account for solvent and torsional effects .

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